molecular formula C23H16N4 B12812751 7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline CAS No. 18202-89-6

7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline

Cat. No.: B12812751
CAS No.: 18202-89-6
M. Wt: 348.4 g/mol
InChI Key: RRQOCQFDTHDVFJ-UHFFFAOYSA-N
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Description

7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a fused ring system consisting of a benzene ring and a pyrazine ring, with additional methyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 1,2-diaminobenzene with benzil in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as cerium (IV) oxide nanoparticles have been employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed:

Scientific Research Applications

7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. In cancer cells, it may induce apoptosis by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    Indolo[2,3-b]quinoxaline: Contains an indole ring fused to the quinoxaline core.

    Pyrrolo[3,2-b]quinoxaline: Features a pyrrole ring fused to the quinoxaline core.

Uniqueness: 7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

18202-89-6

Molecular Formula

C23H16N4

Molecular Weight

348.4 g/mol

IUPAC Name

7-methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline

InChI

InChI=1S/C23H16N4/c1-15-12-13-18-19(14-15)25-23-22(24-18)26-20(16-8-4-2-5-9-16)21(27-23)17-10-6-3-7-11-17/h2-14H,1H3

InChI Key

RRQOCQFDTHDVFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C(=N2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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